molecular formula C9H14F2N2O B2908540 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856044-84-2

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2908540
CAS No.: 1856044-84-2
M. Wt: 204.221
InChI Key: UJSYFROYEWWSCH-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a propoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of a pyrazole precursor with difluoroethyl and propoxymethyl reagents. One common method involves the use of difluoroacetic anhydride and propoxymethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for efficiency and scalability. Advanced techniques such as automated reaction monitoring and purification systems are employed to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The propoxymethyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the difluoroethyl and propoxymethyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c1-2-5-14-7-8-3-4-12-13(8)6-9(10)11/h3-4,9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSYFROYEWWSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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